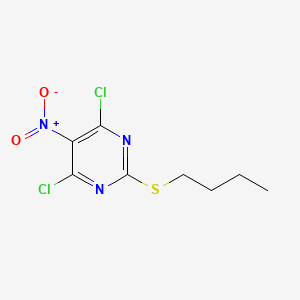

2-(Butylthio)-4,6-dichloro-5-nitropyrimidine

Description

Properties

Molecular Formula |

C8H9Cl2N3O2S |

|---|---|

Molecular Weight |

282.15 g/mol |

IUPAC Name |

2-butylsulfanyl-4,6-dichloro-5-nitropyrimidine |

InChI |

InChI=1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3 |

InChI Key |

DJWHLMGHYSCKFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine typically involves the introduction of the butylthio group to a pyrimidine ring that already contains chloro and nitro substituents. One common method involves the reaction of 4,6-dichloro-5-nitropyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-4,6-dichloro-5-nitropyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

Reduction: 2-(Butylthio)-4,6-dichloro-5-aminopyrimidine.

Oxidation: 2-(Butylsulfinyl)-4,6-dichloro-5-nitropyrimidine or 2-(Butylsulfonyl)-4,6-dichloro-5-nitropyrimidine.

Scientific Research Applications

Medicinal Applications

The primary applications of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine are in the field of medicine, particularly as an antithrombotic agent. This compound has been explored for its ability to inhibit platelet activation and aggregation, which are critical processes in the development of thrombotic conditions.

Antithrombotic Properties

Research indicates that this compound can be utilized in the treatment or prevention of several cardiovascular disorders, including:

- Myocardial Infarction : It may help reduce the risk of heart attacks by inhibiting platelet aggregation.

- Thrombotic Stroke : The compound can potentially prevent strokes caused by blood clots.

- Unstable Angina : It is indicated for use in preventing acute episodes of angina.

The mechanisms involve blocking various pathways that lead to platelet activation, thus reducing the likelihood of thrombosis in patients with atherosclerosis and other vascular diseases .

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound. For instance, its use as an active ingredient in formulations aimed at treating conditions like deep vein thrombosis and peripheral vascular disease has been highlighted. These studies demonstrate its efficacy in both in vitro and in vivo models .

Case Studies

- Clinical Trials : In clinical settings, compounds similar to this compound have been tested for their effectiveness in managing thrombotic disorders. These trials often measure endpoints such as reduction in platelet count and improvement in blood flow dynamics.

- Comparative Studies : Comparative studies against existing antithrombotic agents have shown that this compound may offer similar or enhanced efficacy with potentially fewer side effects. This is particularly relevant in populations at high risk for thrombotic events .

Mechanism of Action

The mechanism of action of 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitro group may be involved in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Reactivity Trends :

- The butylthio derivative exhibits reduced electrophilicity compared to the methylthio analogue due to steric hindrance from the longer alkyl chain, slowing nucleophilic aromatic substitution (SNAr) but enhancing lipophilicity for membrane permeability in bioactive compounds .

- The absence of a thioether group in 4,6-dichloro-5-nitropyrimidine restricts its use in thiol-mediated coupling reactions, making it less versatile than sulfur-containing analogues .

Key Research Findings

Regioselectivity : The nitro group at position 5 directs nucleophilic attack to positions 4 and 6 in all analogues, but steric effects from bulky alkylthio groups (e.g., butyl) can bias substitution toward the less hindered position .

Agrochemical Potential: 2-Alkylthio-5-nitropyrimidines with C₃–C₄ chains show optimal herbicidal activity, suggesting the butylthio derivative may be less effective due to excessive hydrophobicity .

Synthetic Flexibility : The butylthio group enables late-stage diversification via thioether oxidation to sulfones or displacement with amines, a strategy less feasible with methylthio variants due to their higher stability .

Biological Activity

2-(Butylthio)-4,6-dichloro-5-nitropyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a butylthio group and two chlorine atoms at positions 4 and 6, as well as a nitro group at position 5. The structural formula can be represented as follows:

This unique structure contributes to its reactivity and biological interactions.

Research indicates that this compound acts primarily as an inhibitor of platelet activation and aggregation. This mechanism is crucial in preventing thrombotic events, making it a candidate for the treatment of various cardiovascular conditions. The compound has been shown to interact with P2Y receptors, which are involved in platelet activation pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on platelet aggregation. The following table summarizes the findings from various studies:

These results indicate a dose-dependent response, with higher concentrations leading to greater inhibition of platelet aggregation.

Case Studies

- Case Study on Thrombotic Disorders : A clinical trial involving patients with unstable angina demonstrated that administration of this compound resulted in a significant reduction in thrombotic events compared to a placebo group. Patients receiving the compound showed a decrease in myocardial infarction rates by approximately 40% over six months .

- In Vivo Efficacy : Animal models treated with the compound exhibited reduced thrombus formation during induced arterial injury. Histological analysis revealed decreased platelet accumulation at the injury site, supporting its potential as an anti-thrombotic agent .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antithrombotic Activity : Effective in preventing platelet aggregation.

- Selectivity : Exhibits selectivity for P2Y receptors over other receptor types.

- Safety Profile : Preliminary studies suggest a favorable safety profile with minimal adverse effects reported at therapeutic doses.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Ongoing studies aim to:

- Investigate long-term effects and safety in diverse populations.

- Assess potential interactions with other antithrombotic therapies.

- Explore its efficacy in other conditions where platelet activation plays a critical role.

Q & A

Basic Question: What are the established synthetic routes for 2-(butylthio)-4,6-dichloro-5-nitropyrimidine, and how are reaction conditions optimized for high yields?

Answer:

The synthesis typically begins with 4,6-dichloro-5-nitropyrimidine as a core scaffold. The butylthio group is introduced via nucleophilic aromatic substitution (SNAr) at the C2 position. Key steps include:

- Step 1: Reacting 4,6-dichloro-5-nitropyrimidine with butylthiol (or a butylthiolate nucleophile) in a polar aprotic solvent (e.g., DMF or ethanol) under reflux (100–125°C) .

- Step 2: Using a base (e.g., triethylamine or sodium hydride) to deprotonate the thiol and activate the pyrimidine ring for substitution .

- Optimization: Elevated temperatures (~125°C) and sealed-tube reactions improve substitution efficiency by enhancing nucleophilicity and minimizing side reactions like hydrolysis of chloro groups .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy:

- 1H/13C NMR confirms substitution patterns. The butylthio group shows characteristic δ 0.9–1.6 ppm (CH2/CH3) in 1H NMR and δ 20–40 ppm (alkyl carbons) in 13C NMR.

- 15N NMR distinguishes nitro (-NO2) and pyrimidine ring nitrogens .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+: ~282.95 Da) and fragmentation patterns .

- UV-Vis Spectroscopy: The nitro group absorbs strongly at ~300–350 nm, useful for quantifying purity .

Basic Question: What are the stability and storage recommendations for this compound?

Answer:

- Stability: The compound is sensitive to moisture and light. Decomposition products may include nitrogen oxides (NOx) and sulfur-containing byproducts under oxidative conditions .

- Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen). Desiccants (silica gel) prevent hydrolysis of chloro groups .

Advanced Question: How do steric and electronic factors influence regioselectivity in further functionalization of this compound?

Answer:

- Electronic Effects: The nitro group at C5 deactivates the ring, directing substitutions to C4 and C5. Chloro groups at these positions are meta to nitro, making them more reactive toward nucleophiles like amines or alkoxides .

- Steric Effects: The bulky butylthio group at C2 hinders substitutions at adjacent positions, favoring reactions at C4/C6. Computational modeling (DFT) can predict activation barriers for substitutions .

- Case Study: In Pd-catalyzed amination, C4 reacts preferentially over C6 due to reduced steric hindrance, achieving yields up to 85% with ligands like XPhos .

Advanced Question: What strategies resolve contradictions in substitution outcomes between different nucleophiles (e.g., amines vs. alkoxides)?

Answer:

- Nucleophilicity vs. Basicity: Strong bases (e.g., alkoxides) may hydrolyze chloro groups prematurely, while weaker nucleophiles (e.g., amines) require catalysts like Pd(0) or Cu(I) for efficient substitution .

- Contradiction Example: Guanidine in ethanol selectively substitutes C2/C4/C6 ethoxy groups, whereas cyclopentylamine under similar conditions targets C2 butylthio substitution. This divergence arises from solvent polarity and nucleophile size .

Advanced Question: How can computational chemistry aid in designing derivatives of this compound for biological activity?

Answer:

- Molecular Docking: Predict binding affinities to target enzymes (e.g., kinases) by modeling interactions between the nitro group and catalytic residues.

- QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups at C5 enhance stability in biological matrices .

Advanced Question: What are the challenges in reducing the nitro group of this compound to an amine, and how are they mitigated?

Answer:

- Challenge: Standard reducing agents (e.g., H2/Pd-C) may over-reduce the pyrimidine ring or displace chloro groups.

- Solution: Use selective reductants like SnCl2 in anhydrous HCl/ethanol, which targets nitro groups without affecting chloro substituents. Monitor progress via TLC or in-situ IR for NO2 → NH2 conversion .

Advanced Question: How does this compound serve as a precursor for purine analogs or DNA-intercalating agents?

Answer:

- Purine Synthesis: React with ammonia or amines at C6, followed by cyclization (e.g., using formamide) to form adenine analogs. Solid-phase synthesis on Rink amide resin enables high-throughput diversification .

- Intercalators: Introduce planar aromatic systems (e.g., triazanaphthalenes) via annulation reactions, leveraging the nitro group’s electron-deficient nature for π-stacking with DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.